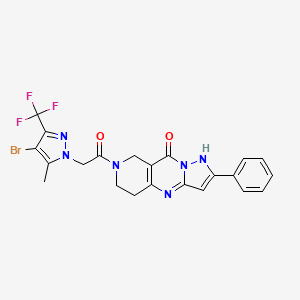

PAT1inh-B01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18BrF3N6O2 |

|---|---|

Molecular Weight |

535.3 g/mol |

IUPAC Name |

11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one |

InChI |

InChI=1S/C22H18BrF3N6O2/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13/h2-6,9,28H,7-8,10-11H2,1H3 |

InChI Key |

GPOYUOYUWZBINV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

PAT1inh-B01: A Selective Inhibitor of SLC26A6 (PAT1) for Modulating Intestinal Fluid Absorption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PAT1inh-B01 is a potent and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1).[1][2] SLC26A6 is a key Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes, where it plays a crucial role in intestinal chloride and fluid absorption.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, selectivity, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals investigating intestinal transport physiology and potential therapeutic interventions for disorders related to intestinal fluid balance.

Mechanism of Action

This compound exerts its effects through the selective inhibition of the anion exchange activity of SLC26A6/PAT1.[1][2] In the small intestine, electroneutral NaCl absorption, which drives fluid absorption, is primarily mediated by the coordinated action of Na⁺/H⁺ exchangers and Cl⁻/HCO₃⁻ exchangers on the apical membrane of epithelial cells.[1] SLC26A6 is a major contributor to this Cl⁻/HCO₃⁻ exchange. By inhibiting PAT1, this compound effectively blocks this pathway of chloride uptake, thereby reducing the osmotic gradient for water absorption and consequently inhibiting fluid movement from the intestinal lumen into the body.[1] Studies suggest that this compound may have an intracellular site of action, as its inhibitory effect increases progressively over a few minutes.[2]

Signaling and Transport Pathway

The following diagram illustrates the role of SLC26A6 in intestinal fluid absorption and the point of intervention for this compound.

Caption: Inhibition of SLC26A6 by this compound blocks Cl⁻ uptake, disrupting NaCl and fluid absorption.

Quantitative Data

This compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) against PAT1-mediated anion exchange and its in vivo efficacy in modulating intestinal fluid transport.

Table 1: In Vitro Inhibitory Potency of this compound

| Anion Exchange Process | IC₅₀ (nM) | Cell System | Reference |

| PAT1-mediated Cl⁻/I⁻ Exchange | 350 | FRT cells expressing PAT1 | [1][2] |

| PAT1-mediated Cl⁻/HCO₃⁻ Exchange | 290 | FRT cells expressing PAT1 | [2] |

Table 2: In Vivo Efficacy of this compound in Mouse Jejunum

| Treatment | Concentration/Dose | Inhibition of Fluid Absorption (%) | Experimental Model | Reference |

| This compound | 30 µM (luminal) | ~50% | Closed-loop jejunum | [1] |

| DRAinh-A270 | 10 µM (luminal) | ~50% | Closed-loop jejunum | [1] |

| This compound + DRAinh-A270 | 30 µM + 10 µM | >90% | Closed-loop jejunum | [1][2] |

| Tenapanor (NHE3 inhibitor) | 10 µM (luminal) | >90% | Closed-loop jejunum | [1][2] |

Table 3: Selectivity Profile of this compound

| Transporter/Channel | Concentration Tested (µM) | % Inhibition | Cell System | Reference |

| SLC26A3 (DRA) | 25 | Not significant | FRT cells | [2] |

| SLC26A4 (Pendrin) | 25 | Not significant | FRT cells | [2] |

| SLC26A9 | 25 | Not significant | FRT cells | [2] |

| TMEM16A | 25 | Not significant | FRT cells | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

High-Throughput Screening for PAT1 Inhibitors

This assay identifies inhibitors of PAT1-mediated anion exchange using a halide-sensitive fluorescent protein.

Experimental Workflow:

Caption: High-throughput screening workflow for identifying PAT1 inhibitors.

Detailed Protocol:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells, engineered to co-express human SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L), are cultured in Kaighn's modified Ham's F12 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]

-

Assay Preparation: Cells are plated in 96-well black, clear-bottom plates and grown to confluence.

-

Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution. Test compounds (like this compound) dissolved in DMSO are added to the wells at desired concentrations and incubated.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured for a short period (e.g., 2 seconds).[2]

-

Anion Exchange Initiation: A solution where NaCl is replaced by NaI is injected into each well to create an inwardly directed iodide gradient, which drives Cl⁻/I⁻ exchange via PAT1.[2]

-

Data Acquisition: YFP fluorescence is continuously recorded. The influx of iodide quenches the YFP fluorescence.

-

Analysis: The initial rate of fluorescence decrease is calculated. A reduction in the rate of quenching compared to DMSO controls indicates inhibition of PAT1-mediated anion exchange. IC₅₀ values are determined by fitting the concentration-response data to a standard model.[2]

In Vivo Intestinal Fluid Absorption (Closed-Loop Model)

This model directly measures the effect of intraluminally administered compounds on fluid absorption in a specific segment of the mouse intestine.

Experimental Workflow:

Caption: Workflow for the in vivo closed-loop intestinal fluid absorption assay.

Detailed Protocol:

-

Animal Preparation: Mice are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the procedure.

-

Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum or ileum is identified and carefully isolated, ensuring the blood supply remains intact. Sutures are placed at both ends to create a closed loop.

-

Compound Administration: A small incision is made, and the loop is gently flushed to remove contents. The loop is then filled with a precise volume of a test solution (e.g., PBS containing 30 µM this compound or a vehicle control). The injection site is ligated.[1]

-

Incubation: The looped segment is returned to the abdominal cavity, and the abdomen is closed. The animal is kept warm for the duration of the experiment (e.g., 30-60 minutes).

-

Sample Collection: The animal is euthanized, the abdomen is reopened, and the closed loop is carefully excised.

-

Analysis: The length and weight of the excised loop are measured. The weight-to-length ratio (mg/cm) is calculated. A decrease in this ratio compared to the initial state indicates fluid absorption. The percentage inhibition is calculated by comparing the change in the weight-to-length ratio in the presence of the inhibitor to the control group.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the physiology and pathophysiology of intestinal transport. Its high potency and selectivity for SLC26A6 make it superior to non-specific anion transport inhibitors. The data presented here demonstrate its ability to inhibit PAT1-mediated anion exchange and, consequently, intestinal fluid absorption. These characteristics suggest that this compound and similar molecules could be further investigated as potential therapeutic agents for conditions characterized by small intestinal hyposecretory disorders.[1]

References

An In-depth Technical Guide to the Mechanism of Action of PAT1inh-B01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of PAT1inh-B01, a selective inhibitor of the Putative Anion Transporter 1 (PAT1), also known as SLC26A6. This document details the molecular target, inhibitory activity, selectivity, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of SLC26A6 (PAT1)

This compound is a potent and selective small-molecule inhibitor of the SLC26A6 transporter. SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the luminal membrane of enterocytes, the epithelial cells lining the small intestine.[1][2] By facilitating the exchange of chloride ions (Cl⁻) for bicarbonate ions (HCO₃⁻), PAT1 plays a significant role in electroneutral NaCl absorption, which in turn drives fluid absorption from the intestinal lumen.[1][2]

This compound exerts its therapeutic effect by directly blocking the anion exchange activity of PAT1. This inhibition prevents the absorption of Cl⁻ and, consequently, reduces the parallel absorption of Na⁺ and water. The net result is an increase in the fluid content of the small intestine.[1][3] This mechanism of action makes this compound a promising candidate for the treatment of hyposecretory intestinal disorders, such as meconium ileus and distal intestinal obstruction syndrome (DIOS) associated with cystic fibrosis.

Below is a diagram illustrating the signaling pathway of intestinal fluid absorption mediated by PAT1 and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | IC₅₀ | Reference |

| PAT1 (SLC26A6) | Anion Exchange | ~350 nM | [1] |

| PAT1 (SLC26A6) | Cl⁻/HCO₃⁻ Exchange | 290 nM | [2] |

Table 2: Selectivity Profile of this compound

At a concentration of 25 μM, this compound did not exhibit significant inhibition of other related intestinal transporters.[2]

| Transporter/Channel | Function | % Inhibition by 25 μM this compound | Reference |

| SLC26A3 (DRA) | Cl⁻/HCO₃⁻ exchanger | Not significant | [2] |

| SLC26A4 (Pendrin) | Cl⁻/HCO₃⁻/I⁻ transporter | Not significant | [2] |

| SLC26A9 | Cl⁻ channel/transporter | Not significant | [2] |

| TMEM16A | Ca²⁺-activated Cl⁻ channel | Not significant | [2] |

Table 3: In Vivo Efficacy of this compound in Mice (Closed Midjejunal and Ileal Loops)

| Intestinal Region | Effect of this compound | % Inhibition of Fluid Absorption | Co-administration with DRAinh-A270 | Reference |

| Midjejunum | Partial inhibition | 50% | >90% inhibition | [1][3] |

| Ileum | Complete inhibition | >80% | N/A | [1][3] |

The logical relationship of this compound's selectivity is depicted in the following diagram.

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The methodologies for these are detailed below.

High-Throughput Screening (HTS) for PAT1 Inhibitors

The identification of this compound was the result of a high-throughput screen of approximately 50,000 synthetic small molecules.[1]

-

Cell Line: Fischer Rat Thyroid (FRT) cells co-expressing murine PAT1 (slc26a6) and a halide-sensing cytoplasmic Yellow Fluorescent Protein (YFP).

-

Assay Principle: PAT1-mediated influx of iodide (I⁻) in exchange for intracellular chloride (Cl⁻) leads to the quenching of YFP fluorescence. Inhibitors of PAT1 will reduce the rate of I⁻ influx and thus prevent fluorescence quenching.

-

Protocol:

-

FRT-YFP-slc26a6 cells were plated in 96-well black-walled, clear-bottom plates and cultured until confluent.

-

Cells were washed twice with Phosphate-Buffered Saline (PBS).

-

Cells were incubated for 10 minutes with test compounds (25 μM) in PBS.

-

An inward gradient of I⁻ was established by adding an I⁻-containing solution, and the YFP fluorescence was monitored over time using a plate reader.

-

Compounds that reduced the rate of fluorescence quenching were identified as potential PAT1 inhibitors.

-

The workflow for the high-throughput screening is illustrated in the diagram below.

Anion Exchange and Selectivity Assays

The inhibitory activity and selectivity of this compound were confirmed using a similar fluorescence-based assay.

-

Cell Lines: FRT cells individually expressing PAT1 (SLC26A6), SLC26A3, SLC26A4, SLC26A9, or TMEM16A, along with the YFP halide sensor.

-

Protocol:

-

Cells were plated and cultured as described for the HTS assay.

-

For IC₅₀ determination, cells expressing PAT1 were incubated with varying concentrations of this compound.

-

For selectivity testing, cells expressing the different transporters were incubated with a high concentration (25 μM) of this compound.

-

The rate of I⁻/Cl⁻ exchange was measured by monitoring YFP fluorescence quenching.

-

Data were analyzed to determine the IC₅₀ for PAT1 and the percentage inhibition for other transporters.

-

In Vivo Closed-Loop Model of Intestinal Fluid Absorption

The efficacy of this compound in blocking intestinal fluid absorption was evaluated in a murine model.

-

Animal Model: Wild-type mice.

-

Protocol:

-

Mice were anesthetized, and a midline laparotomy was performed to expose the small intestine.

-

Closed loops (2-3 cm in length) were created in the midjejunum or ileum by ligation, taking care to preserve blood supply.

-

A saline solution containing a non-absorbable marker and either this compound or a vehicle control was injected into the lumen of the closed loops.

-

The intestine was returned to the abdominal cavity, and the incision was closed.

-

After a defined period (e.g., 30 minutes), the loops were excised, and the volume of the remaining fluid was measured.

-

The percentage of fluid absorption was calculated based on the change in the concentration of the non-absorbable marker.

-

Conclusion

This compound is a novel, potent, and selective inhibitor of the intestinal anion exchanger SLC26A6 (PAT1). Its mechanism of action, the direct blockade of Cl⁻/HCO₃⁻ exchange, leads to a significant reduction in fluid absorption in the small intestine, particularly the ileum. The comprehensive data from in vitro and in vivo studies underscore its potential as a therapeutic agent for small intestinal hyposecretory disorders. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising compound.

References

- 1. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]

- 2. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]

The Role of PAT1/SLC26A6 in Intestinal Fluid and Electrolyte Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 26 member A6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1), is a versatile anion exchanger critically involved in the regulation of fluid and electrolyte balance in the intestine. Predominantly expressed on the apical membrane of enterocytes in the small intestine, PAT1 facilitates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻) and other anions, such as oxalate. This activity is fundamental to electroneutral NaCl absorption, a primary driver of intestinal fluid absorption. Dysregulation of PAT1 function has been implicated in various gastrointestinal disorders, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of PAT1 in intestinal fluid transport, detailing the molecular mechanisms, regulatory pathways, and key experimental methodologies used in its study. Quantitative data from seminal studies are summarized, and detailed protocols for essential experimental procedures are provided to facilitate further research in this field.

Introduction

Intestinal fluid transport is a dynamic process governed by the coordinated action of various ion transporters and channels located on the apical and basolateral membranes of intestinal epithelial cells. A key player in the absorptive processes of the small intestine is the Cl⁻/HCO₃⁻ exchanger, PAT1/SLC26A6. This protein is instrumental in the absorption of luminal chloride, which in turn drives the absorption of sodium and water.[1][2] Understanding the precise role and regulation of PAT1 is crucial for developing novel therapeutic strategies for diseases characterized by intestinal fluid and electrolyte imbalance, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1][3]

Molecular Function and Transport Modes

PAT1 is a multifunctional anion exchanger capable of transporting a variety of monovalent and divalent anions.[4] Its primary physiological roles in the intestine are believed to be:

-

Cl⁻/HCO₃⁻ Exchange: This is the principal mode of action contributing to electroneutral NaCl absorption. PAT1, in concert with the Na⁺/H⁺ exchanger 3 (NHE3), facilitates the coupled uptake of luminal NaCl.[5][6]

-

Cl⁻/Oxalate Exchange: PAT1 is a major pathway for intestinal oxalate secretion.[4] This function is crucial for preventing hyperoxaluria and the subsequent formation of calcium oxalate kidney stones.[2]

The transporter's activity is not static but is influenced by the ionic composition of the intestinal lumen and the intracellular environment. For instance, in the jejunum, under conditions of high luminal CO₂ and HCO₃⁻, PAT1 is thought to play a significant role in Na⁺HCO₃⁻ reabsorption.[6][7]

Regional Expression and Physiological Significance

The expression of PAT1 varies along the gastrointestinal tract, which dictates its region-specific physiological roles.

-

Duodenum: PAT1 is highly expressed and is the predominant apical membrane Cl⁻/HCO₃⁻ exchanger in the upper villous epithelium.[2] It is responsible for a significant portion of basal HCO₃⁻ secretion, a critical process for neutralizing gastric acid.[4] Studies in Slc26a6 knockout mice have shown a decrease in basal duodenal HCO₃⁻ secretory rate.[4]

-

Jejunum: In the jejunum, both PAT1 and another SLC26 family member, DRA (SLC26A3), contribute to fluid absorption. Pharmacological inhibition studies suggest that they have comparable and complementary roles.[1][8] Knockout studies indicate that both transporters are essential for CO₂/HCO₃⁻-stimulated fluid absorption.[7][9]

-

Ileum: PAT1 appears to be the predominant anion exchanger responsible for fluid absorption in the mouse ileum.[1] The specific inhibitor PAT1inh-B01 blocks over 80% of fluid absorption in this segment.[1]

-

Colon: PAT1 expression is low in the colon, where DRA is the primary apical Cl⁻/HCO₃⁻ exchanger.[1]

Quantitative Data on PAT1/SLC26A6 Function

The following tables summarize key quantitative findings from studies on PAT1/SLC26A6 function in intestinal fluid and ion transport.

Table 1: Effect of PAT1/SLC26A6 Knockout on Intestinal Transport

| Intestinal Segment | Parameter Measured | Genotype | Value | % Change vs. Wild-Type | Reference |

| Jejunum | Basal Fluid Absorption (μl·cm⁻¹·h⁻¹) | Wild-Type | 131.7 ± 9.9 | - | [10] |

| Slc26a6⁻/⁻ | 94.1 ± 9.2 | -28.5% | [10] | ||

| Jejunum | CO₂/HCO₃⁻-stimulated Fluid Absorption (% of basal) | Wild-Type | 203.3 ± 19.6 | - | [10] |

| Slc26a6⁻/⁻ | 144.9 ± 5.2 | -28.7% | [10] | ||

| Jejunum | Net Cl⁻ Absorption | Wild-Type | Absorptive | - | [5] |

| Slc26a6⁻/⁻ | Significantly decreased | >20% reduction | [1][5] | ||

| Duodenum | Basal HCO₃⁻ Secretion | Wild-Type | Normal | - | [4] |

| Slc26a6⁻/⁻ | Decreased | ~30% reduction | [4] | ||

| Duodenum | Forskolin-stimulated HCO₃⁻ Secretion | Wild-Type | Stimulated | - | [11] |

| Slc26a6⁻/⁻ | No difference | 0% | [11] | ||

| Duodenum | PGE₂-stimulated HCO₃⁻ Secretion | Wild-Type | Stimulated | - | [11] |

| Slc26a6⁻/⁻ | Reduced | -59% | [11] | ||

| Ileum | Net Oxalate Flux (pmol·cm⁻²·h⁻¹) | Wild-Type | Secretory | - | [12] |

| Slc26a6⁻/⁻ | Absorptive (75 ± 10) | Reversal of transport | [12] |

Table 2: Effect of PAT1 Inhibitor (this compound) on Intestinal Fluid Absorption

| Intestinal Segment | Treatment | Inhibition of Fluid Absorption | Reference |

| Jejunum | This compound (30 µM) | ~50% | [1] |

| This compound + DRAinh-A270 | >90% | [1] | |

| Ileum | This compound (30 µM) | >80% | [1] |

| DRAinh-A270 | No effect | [1] | |

| Colon | This compound (30 µM) | No effect | [1] |

| DRAinh-A270 | Complete block | [1] |

Signaling and Regulation

The activity and expression of PAT1 are regulated by various signaling pathways, allowing for dynamic control of intestinal fluid transport in response to physiological cues.

PKA Signaling Pathway

The Protein Kinase A (PKA) signaling pathway is a key regulator of PAT1-mediated oxalate transport. Activation of PKA by agonists such as forskolin and IBMX has been shown to stimulate oxalate transport in intestinal Caco-2 cells.[13][14] This stimulation is attributed to both an increase in PAT1 surface protein expression and an enhancement of the intrinsic activity of the transporter.[13]

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) has been shown to impair the expression and function of PAT1 in the duodenum, contributing to the pathogenesis of duodenal ulcers associated with Helicobacter pylori infection.[15] This suggests a role for inflammatory mediators in the regulation of intestinal fluid transport via PAT1.

Experimental Protocols

In Vivo Closed-Loop Intestinal Fluid Absorption in Mice

This protocol is used to measure intestinal fluid absorption in a specific segment of the intestine in a living animal.

Materials:

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments (scissors, forceps)

-

Suture thread

-

Syringe with a fine-gauge needle

-

Test solution (e.g., phosphate-buffered saline, PBS) with or without inhibitors

-

Analytical balance

-

Ruler

Procedure:

-

Anesthetize the mouse according to an approved institutional protocol.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Carefully exteriorize the small intestine and identify the desired segment (jejunum or ileum).

-

Ligate the intestine at two points approximately 2-3 cm apart, ensuring the blood supply is not compromised.

-

Inject a known volume (e.g., 100 µL) of the pre-warmed test solution into the ligated loop.

-

Gently return the loop to the abdominal cavity and close the incision with sutures or clips.

-

Maintain the animal under anesthesia for the desired experimental period (e.g., 30 minutes).

-

Re-open the abdomen, excise the ligated loop, and carefully remove any adhering mesenteric tissue.

-

Measure the final weight of the loop and its length.

-

Calculate the weight-to-length ratio (mg/cm). A decrease in this ratio over time compared to a control group indicates fluid absorption.

Ussing Chamber Experiments with Intestinal Tissue

The Ussing chamber technique allows for the measurement of ion transport across an isolated piece of intestinal epithelium under controlled conditions.

Materials:

-

Ussing chamber system with electrodes and voltage-clamp amplifier

-

Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Intestinal tissue from a freshly euthanized animal

-

Surgical instruments

-

Serosal and mucosal bathing solutions (with or without inhibitors or secretagogues)

Procedure:

-

Prepare fresh Ringer's solution and equilibrate it with carbogen gas at 37°C.

-

Euthanize the animal and immediately excise the desired intestinal segment.

-

Place the tissue in ice-cold Ringer's solution and carefully strip away the outer muscle layers to isolate the mucosa.

-

Mount the mucosal sheet between the two halves of the Ussing chamber, separating the mucosal and serosal bathing solutions.

-

Fill both chambers with the pre-warmed and gassed Ringer's solution.

-

Allow the tissue to equilibrate for a baseline period (e.g., 20-30 minutes).

-

Measure the transepithelial potential difference (PD) and short-circuit current (Isc). The Isc represents the net ion transport across the epithelium.

-

Add experimental compounds (e.g., inhibitors, agonists) to the mucosal or serosal bath and record the changes in Isc and PD.

-

For ion flux studies, radioisotopes (e.g., ³⁶Cl⁻) can be added to one chamber, and their appearance in the other chamber can be measured over time.

Measurement of Cl⁻/HCO₃⁻ Exchange Activity using BCECF

This method utilizes the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH (pHi) as an indicator of Cl⁻/HCO₃⁻ exchange activity.

Materials:

-

Intestinal epithelial cells (cultured or freshly isolated)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Fluorescence microscope or plate reader with appropriate filters for BCECF (excitation ~440 nm and ~490 nm, emission ~535 nm)

-

Cl⁻-containing and Cl⁻-free buffers

-

HCO₃⁻/CO₂-buffered solutions

Procedure:

-

Load the cells with BCECF-AM by incubating them in a buffer containing the dye. The ester groups are cleaved by intracellular esterases, trapping the fluorescent BCECF inside the cells.

-

Wash the cells to remove extracellular dye.

-

Excite the cells at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths of BCECF and measure the emission at ~535 nm. The ratio of the fluorescence intensities (490/440) is proportional to the pHi.

-

To measure Cl⁻/HCO₃⁻ exchange, first perfuse the cells with a Cl⁻-free, HCO₃⁻/CO₂-buffered solution to induce an intracellular alkalinization due to the outward movement of HCO₃⁻ in exchange for extracellular anions (if present) or through other base-loading mechanisms.

-

Rapidly switch to a Cl⁻-containing, HCO₃⁻/CO₂-buffered solution. The re-introduction of extracellular Cl⁻ will drive the influx of Cl⁻ in exchange for intracellular HCO₃⁻ via PAT1, resulting in a decrease in pHi.

-

The initial rate of this pHi decrease is a measure of the Cl⁻/HCO₃⁻ exchange activity.

Conclusion and Future Directions

PAT1/SLC26A6 is a pivotal transporter in intestinal fluid and electrolyte homeostasis. Its region-specific expression and diverse transport capabilities underscore its complex role in gut physiology. The development of specific inhibitors like this compound has provided invaluable tools to dissect its function and has opened new avenues for therapeutic interventions in intestinal disorders. Future research should focus on further elucidating the intricate regulatory networks that govern PAT1 activity, including the interplay with other transporters and the influence of the gut microbiome. A deeper understanding of these aspects will be instrumental in the development of targeted and effective treatments for a range of gastrointestinal diseases.

References

- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Electroneutral NaCl Absorption by the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Physiological and Pathological Functions of SLC26A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium and chloride absorptive defects in the small intestine in Slc26a6 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinicalpub.com [clinicalpub.com]

- 7. physoc.org [physoc.org]

- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 9. researchgate.net [researchgate.net]

- 10. The distinct roles of anion transporters Slc26a3 (DRA) and Slc26a6 (PAT-1) in fluid and electrolyte absorption in the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of the anion exchanger SLC26A6 in prostaglandin E2- but not forskolin-stimulated duodenal HCO3- secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ileal oxalate absorption and urinary oxalate excretion are enhanced in Slc26a6 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the PKA signaling pathway stimulates oxalate transport by human intestinal Caco2-BBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]

Discovery of PAT1inh-B01: A Potent and Selective SLC26A6 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of PAT1inh-B01, a first-in-class, potent, and selective inhibitor of the solute carrier family 26 member A6 (SLC26A6), also known as the putative anion transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located at the luminal membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption.[1] The identification of this compound offers a valuable pharmacological tool for investigating the physiological functions of SLC26A6 and presents a potential therapeutic candidate for intestinal disorders characterized by hyposecretion, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various SLC26A6-mediated anion exchange modes and its selectivity against other related transporters.

| Anion Exchange Mode | This compound IC₅₀ (nM) | Reference |

| Cl⁻/SCN⁻ | 260 | [1] |

| Cl⁻/HCO₃⁻ | 290 | [1] |

| Overall Anion Exchange | ~350 | [1][2][3] |

| Transporter | Inhibition by 25 µM this compound | Reference |

| SLC26A3 (DRA) | No significant inhibition | [1][2] |

| SLC26A4 | No significant inhibition | [4] |

| SLC26A9 | No significant inhibition | [4] |

| TMEM16A | No significant inhibition | [4] |

| CFTR | No significant inhibition | [4] |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and validation of this compound.

High-Throughput Screening (HTS) for PAT1 Inhibitors

A cell-based, fluorescence imaging plate reader (FLIPR) assay was developed to screen for inhibitors of SLC26A6.[1]

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing murine Slc26a6 and a cytoplasmic halide-sensing Yellow Fluorescent Protein (YFP-H148Q/I152L).[1]

-

Assay Principle: The assay measures the kinetics of PAT1-mediated Cl⁻/I⁻ exchange. Extracellular iodide (I⁻) enters the cell in exchange for intracellular chloride (Cl⁻) via PAT1, quenching the YFP fluorescence. Inhibitors of PAT1 will slow the rate of I⁻ influx and thus reduce YFP fluorescence quenching.

-

Protocol:

-

FRT cells co-expressing Slc26a6 and YFP were seeded in 384-well plates.

-

The cells were incubated with a library of 50,000 synthetic small molecules at a concentration of 10 µM for 15 minutes.[1]

-

The plate was then transferred to a FLIPR to measure the baseline YFP fluorescence.

-

An iodide-containing solution was added to the wells to initiate the Cl⁻/I⁻ exchange.

-

YFP fluorescence was monitored over time. The rate of fluorescence quenching was used to determine the activity of PAT1.

-

Compounds that significantly reduced the rate of YFP quenching were identified as potential PAT1 inhibitors.

-

Electrophysiological Validation: Cl⁻/HCO₃⁻ Exchange Assay

To confirm the inhibitory activity of this compound on the physiologically relevant Cl⁻/HCO₃⁻ exchange, intracellular pH measurements were performed using the pH-sensitive fluorescent dye BCECF.[1]

-

Cell Line: FRT cells expressing Slc26a6.

-

Assay Principle: The activity of the Cl⁻/HCO₃⁻ exchanger is measured by monitoring changes in intracellular pH (pHi) in response to alterations in the extracellular Cl⁻ concentration. In the absence of extracellular Cl⁻, the exchanger is driven in reverse, causing an efflux of intracellular HCO₃⁻ and a subsequent decrease in pHi.

-

Protocol:

-

FRT-Slc26a6 cells were loaded with the ratiometric pH-sensitive dye BCECF-AM.

-

Cells were perfused with a Cl⁻-containing buffer, and baseline pHi was recorded.

-

The perfusate was switched to a Cl⁻-free buffer (gluconate substituted for Cl⁻) to induce HCO₃⁻ efflux and intracellular acidification.

-

The rate of acidification is a measure of PAT1-mediated Cl⁻/HCO₃⁻ exchange.

-

The effect of this compound was assessed by pre-incubating the cells with the compound and measuring the change in the rate of acidification.

-

In Vivo Validation: Closed-Loop Intestinal Fluid Absorption Model

The in vivo efficacy of this compound was evaluated in a murine closed-loop model of intestinal fluid absorption.[1]

-

Animal Model: Wild-type mice.

-

Protocol:

-

Mice were anesthetized, and a laparotomy was performed to expose the small intestine.

-

A 2-cm segment of the jejunum or ileum was isolated and ligated at both ends to create a closed loop.

-

The loop was injected with a saline solution containing a non-absorbable marker (e.g., ¹⁴C-inulin) with or without this compound (30 µM).[1]

-

The abdominal cavity was closed, and the animal was allowed to recover for a set period (e.g., 4 hours).

-

After the incubation period, the animal was euthanized, and the closed loop was excised.

-

The change in the weight-to-length ratio of the loop was measured to determine the extent of fluid absorption. A decrease in this ratio indicates fluid absorption.[1]

-

Visualizations

The following diagrams illustrate key workflows and concepts in the discovery of this compound.

Caption: High-throughput screening workflow for the discovery of this compound.

Caption: Proposed mechanism of this compound action on SLC26A6.

References

- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound|CAS 1775330-54-5|DC Chemicals [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

PAT1inh-B01: A Selective Inhibitor of the Intestinal Anion Exchanger PAT1 (SLC26A6)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PAT1inh-B01, a small-molecule, selective inhibitor of the Putative Anion Transporter 1 (PAT1), also known as Solute Carrier Family 26 Member 6 (SLC26A6). PAT1 is a key apical membrane anion exchanger in intestinal epithelial cells, mediating electroneutral chloride/bicarbonate (Cl⁻/HCO₃⁻) and Cl⁻/oxalate exchange, which are crucial for intestinal fluid absorption.[1][2] this compound has emerged as a valuable pharmacological tool for studying the physiological roles of PAT1 and as a potential therapeutic lead for intestinal disorders characterized by excessive fluid absorption, such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome.[1] This document details the quantitative inhibitory properties of this compound, its selectivity profile, and the experimental protocols for its characterization.

Introduction to PAT1 (SLC26A6) and its Role in Intestinal Fluid Transport

SLC26A6, or PAT1, is a member of the SLC26 family of anion transporters.[3] Located on the apical membrane of enterocytes, it plays a critical role in the electroneutral absorption of NaCl, which in turn drives the absorption of water from the intestinal lumen.[1][2] The primary mechanism of PAT1 involves the exchange of intracellular bicarbonate (HCO₃⁻) for luminal chloride (Cl⁻). This process, coupled with the action of the Na⁺/H⁺ exchanger NHE3, results in the net absorption of NaCl and fluid.[1][2] Studies using knockout mice have highlighted the importance of PAT1 in intestinal anion exchange and overall fluid homeostasis.[4]

Quantitative Inhibitory Profile of this compound

This compound is a potent inhibitor of PAT1-mediated anion exchange. Its inhibitory activity has been quantified using various in vitro assays, demonstrating sub-micromolar efficacy.

| Parameter | Value | Assay | Reference |

| IC₅₀ (Cl⁻/I⁻ exchange) | 350 nM | YFP fluorescence quenching | [4][5] |

| IC₅₀ (Cl⁻/SCN⁻ exchange) | 260 nM | YFP fluorescence quenching | [1] |

| IC₅₀ (Cl⁻/HCO₃⁻ exchange) | 290 nM | BCECF pH measurement | [1] |

Selectivity Profile of this compound

A key attribute of this compound is its high selectivity for PAT1 over other related anion transporters, which is crucial for its utility as a specific pharmacological probe.

| Transporter | % Inhibition at 25 µM this compound | Assay | Reference |

| SLC26A1 | Not Significant | Cl⁻/I⁻ exchange | [1] |

| SLC26A2 | Not Significant | Cl⁻/I⁻ exchange | [1] |

| SLC26A3 (DRA) | Not Significant | Cl⁻/I⁻ exchange | [1][5] |

| SLC26A4 | Not Significant | Cl⁻/I⁻ exchange | [1] |

| SLC26A9 | Not Significant | Cl⁻/I⁻ exchange | [1] |

| TMEM16A (Anoctamin 1) | Not Significant | I⁻ influx | [1] |

Furthermore, this compound has been shown to have no significant effect on the activities of other key intestinal ion transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), and Calcium-activated Chloride Channels (CaCCs).[1]

Cytotoxicity Profile

This compound exhibits a favorable cytotoxicity profile, with no significant cell death observed in Fischer Rat Thyroid (FRT) cells after 48 hours of incubation at a concentration of 10 µM.[1]

Mechanism of Action of PAT1 (SLC26A6) in Intestinal Enterocytes

PAT1's primary role in enterocytes is the facilitation of electroneutral Cl⁻/HCO₃⁻ exchange at the apical membrane. This process is a key component of the overall mechanism of intestinal fluid absorption.

Caption: Mechanism of PAT1 (SLC26A6) in intestinal fluid absorption and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Halide-Sensing YFP Quenching Assay for Cl⁻/I⁻ and Cl⁻/SCN⁻ Exchange

This assay is a cell-based high-throughput screening method to measure the anion exchange activity of PAT1. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide (I⁻) or thiocyanate (SCN⁻) ions.

Experimental Workflow Diagram:

Caption: Workflow for the halide-sensing YFP quenching assay.

Detailed Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human PAT1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are seeded in 96-well black, clear-bottom microplates.

-

Compound Incubation: After 24-48 hours, cells are washed with a chloride-containing buffer (e.g., PBS). Subsequently, cells are incubated with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time.

-

Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. Baseline YFP fluorescence is recorded (excitation ~500 nm, emission ~530 nm).

-

Anion Exchange and Quenching: An equal volume of an iodide- or thiocyanate-containing buffer (substituting Cl⁻ with I⁻ or SCN⁻) is added to the wells using an automated injector. The decrease in YFP fluorescence is monitored kinetically.

-

Data Analysis: The initial rate of fluorescence quenching (dF/dt) is calculated. The percentage of inhibition is determined by comparing the rates in the presence of this compound to the vehicle control. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

BCECF Assay for Cl⁻/HCO₃⁻ Exchange

This assay measures the intracellular pH (pHi) changes resulting from Cl⁻/HCO₃⁻ exchange using the pH-sensitive fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein).

Detailed Methodology:

-

Cell Loading: FRT cells expressing PAT1 are grown on permeable supports or glass coverslips and loaded with the acetoxymethyl ester form of BCECF (BCECF-AM), which readily enters the cells and is cleaved by intracellular esterases to the membrane-impermeant BCECF.

-

Buffer Exchange and pHi Measurement: Cells are initially perfused with a Cl⁻-containing, HCO₃⁻-free buffer. The perfusion is then switched to a Cl⁻-free, HCO₃⁻-containing buffer. This creates a Cl⁻ gradient that drives the exchange of intracellular Cl⁻ for extracellular HCO₃⁻ via PAT1, leading to an increase in pHi. The fluorescence of BCECF is monitored at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at ~535 nm. The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is used to determine the pHi.

-

Inhibitor Testing: The experiment is repeated in the presence of varying concentrations of this compound to assess its inhibitory effect on the rate of pHi increase.

-

Data Analysis: The initial rate of pHi change is calculated. The percentage of inhibition and the IC₅₀ value are determined as described for the YFP assay.

In Vivo Closed-Loop Model of Intestinal Fluid Absorption

This in vivo model directly assesses the effect of this compound on fluid absorption in a specific segment of the small intestine in anesthetized mice.

Detailed Methodology:

-

Animal Preparation: Anesthetized mice undergo a midline laparotomy to expose the small intestine.

-

Loop Creation: A segment of the mid-jejunum or ileum is isolated by ligatures, forming a closed loop. Care is taken to not obstruct major blood vessels.

-

Inhibitor Administration: A known volume of a buffered solution (e.g., PBS) containing this compound or vehicle control is injected into the lumen of the closed loop.

-

Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for a defined period (e.g., 30-60 minutes).

-

Measurement of Fluid Absorption: The loop is then excised, and the remaining fluid volume is carefully aspirated and measured. The length and weight of the loop are also recorded. Fluid absorption is calculated as the difference between the initial injected volume and the final recovered volume, often normalized to the length of the intestinal segment.

-

Data Analysis: The extent of fluid absorption in the presence of this compound is compared to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the intestinal anion exchanger PAT1 (SLC26A6). Its well-characterized inhibitory and selectivity profiles, combined with a lack of significant cytotoxicity, make it an invaluable tool for investigating the role of PAT1 in intestinal physiology and pathophysiology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of PAT1 inhibition in disorders of intestinal fluid transport.

References

- 1. researchgate.net [researchgate.net]

- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Closed-Loop Doluisio (Colon, Small Intestine) and Single-Pass Intestinal Perfusion (Colon, Jejunum) in Rat-Biophysical Model and Predictions Based on Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 5. researchgate.net [researchgate.net]

PAT1inh-B01: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PAT1inh-B01, a selective inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). This guide details its chemical properties, a proposed synthesis pathway, and in-depth experimental protocols for its biological evaluation.

Core Chemical Properties

This compound is a small molecule inhibitor with the systematic name N-(4-(3-(5-bromo-1H-indol-1-yl)-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. Its key chemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C22H18BrF3N6O2 | [1][2] |

| Molecular Weight | 535.32 g/mol | [1] |

| CAS Number | 1775330-54-5 | [1][2] |

| Appearance | White to off-white solid | Inferred from typical pyrazole derivatives |

| Solubility | Soluble in DMSO (12.5 mg/mL with heating) | [1] |

| Purity | ≥98% | [3] |

| Storage | Store at 4°C, protect from light. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |

Proposed Synthesis of this compound

While a specific, detailed synthesis of this compound has not been published in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrazole-carboxamide and 1,2,4-oxadiazole derivatives. The proposed multi-step synthesis is outlined below.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. This starting material can be synthesized from commercially available precursors, such as ethyl 2-formyl-3-oxobutanoate, through a cyclization reaction with methylhydrazine, followed by hydrolysis of the resulting ester.

Step 2: Synthesis of N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide. 1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-2-(trifluoromethyl)aniline in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the amide bond.

Step 3: Synthesis of 5-bromo-1H-indole-N'-hydroxy-carboximidamide. 5-bromo-1H-indole can be reacted with a source of the cyanate ion (e.g., from the reaction of sodium cyanide with an oxidizing agent in the presence of a phase-transfer catalyst) to form the corresponding nitrile. The nitrile is then treated with hydroxylamine to yield the N'-hydroxy-carboximidamide (an amidoxime).

Step 4: Formation of the 1,2,4-oxadiazole ring. The N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide from Step 2 is diazotized using sodium nitrite in an acidic medium, followed by a reaction with a cyanide source to introduce a nitrile group at the 4-position of the phenyl ring. This intermediate is then converted to the corresponding amidoxime by reaction with hydroxylamine. Finally, a cyclization reaction between the amidoxime from Step 3 and the newly synthesized amidoxime, likely under dehydrating conditions (e.g., using a coupling agent like EDC or DCC, or by heating), would form the 3,5-disubstituted 1,2,4-oxadiazole ring and yield this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the SLC26A6 (PAT1) anion exchanger. SLC26A6 is a crucial transporter in the apical membrane of intestinal epithelial cells, where it mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), contributing significantly to intestinal fluid absorption.

This compound has been shown to inhibit PAT1-mediated anion exchange with a half-maximal inhibitory concentration (IC₅₀) of approximately 350 nM.[1][2][4] The inhibitory effect has been demonstrated for various modes of anion exchange, including Cl⁻/SCN⁻ and Cl⁻/HCO₃⁻ exchange, with IC₅₀ values of 260 nM and 290 nM, respectively.[4] Importantly, this compound exhibits high selectivity for SLC26A6 over other related SLC26 family members, such as SLC26A3 (DRA), SLC26A4 (Pendrin), and SLC26A9, as well as the cystic fibrosis transmembrane conductance regulator (CFTR) and Ca²⁺-activated Cl⁻ channels.[4]

By blocking the activity of SLC26A6, this compound effectively reduces Cl⁻ and subsequent fluid absorption in the small intestine. This mechanism of action makes it a valuable research tool for studying intestinal ion transport and a potential therapeutic agent for managing conditions characterized by excessive intestinal fluid absorption.

Experimental Protocols

In Vitro Inhibition of SLC26A6-Mediated Anion Exchange

This protocol describes the cell-based assay used to determine the inhibitory activity of this compound on SLC26A6.

1. Cell Culture and Transfection:

- Fischer rat thyroid (FRT) cells are cultured in a suitable medium (e.g., Coon's modified Ham's F-12 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin).

- Cells are stably co-transfected with a plasmid encoding human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). YFP fluorescence is quenched by iodide (I⁻).

2. Anion Exchange Assay:

- Transfected FRT cells are seeded in 96-well black-walled microplates and grown to confluence.

- The cells are washed with a chloride-containing buffer (e.g., PBS).

- The cells are then incubated with varying concentrations of this compound (or vehicle control, DMSO) for a predetermined time (e.g., 10-30 minutes) at 37°C.

- The chloride-containing buffer is rapidly replaced with an iodide-containing buffer (e.g., PBS with NaI replacing NaCl) using an automated liquid handler.

- The rate of YFP fluorescence quenching is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 500 nm excitation, 530 nm emission).

- The initial rate of fluorescence quenching is proportional to the rate of I⁻ influx, which is mediated by the SLC26A6-mediated Cl⁻/I⁻ exchange.

3. Data Analysis:

- The initial rates of fluorescence quenching are calculated for each concentration of this compound.

- The data are normalized to the vehicle control (100% activity) and a maximal inhibition control.

- The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Measurement of Cl⁻/HCO₃⁻ Exchange

This protocol details the measurement of this compound's effect on the physiologically relevant Cl⁻/HCO₃⁻ exchange.

1. Cell Preparation and Dye Loading:

- FRT cells stably expressing SLC26A6 are grown on glass coverslips.

- The cells are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) by incubation with its acetoxymethyl ester (BCECF-AM).

2. Intracellular pH Measurement:

- The coverslip with BCECF-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.

- The cells are initially perfused with a Cl⁻-containing, HCO₃⁻-free buffer.

- The perfusion is then switched to a Cl⁻-free, HCO₃⁻-containing buffer. This creates an outwardly directed Cl⁻ gradient that drives the influx of HCO₃⁻ through SLC26A6, leading to an increase in intracellular pH (pHi).

- BCECF fluorescence is excited at two wavelengths (e.g., 490 nm and 440 nm), and the ratio of the emitted fluorescence (at ~535 nm) is used to determine the pHi, calibrated using the nigericin/high-K⁺ method.

- The experiment is repeated in the presence of different concentrations of this compound.

3. Data Analysis:

- The initial rate of pHi increase upon switching to the HCO₃⁻-containing buffer is calculated.

- The inhibition of the rate of pHi increase by this compound is used to determine its effect on Cl⁻/HCO₃⁻ exchange activity and to calculate the IC₅₀.

In Vivo Measurement of Intestinal Fluid Absorption (Closed-Loop Model)

This protocol describes an in vivo method to assess the effect of this compound on intestinal fluid absorption in a mouse model.

1. Animal Preparation:

- Mice are fasted overnight with free access to water.

- The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

- A midline laparotomy is performed to expose the small intestine.

2. Creation of Intestinal Loops:

- A segment of the jejunum or ileum of a defined length (e.g., 2-3 cm) is isolated by ligating both ends with surgical silk, taking care not to obstruct the mesenteric blood supply.

- The intestinal contents of the looped segment are gently flushed with warm saline.

3. Administration of Test Solution:

- A solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) and either this compound or vehicle is injected into the lumen of the closed loop.

- The abdominal incision is temporarily closed, and the animal is kept warm for the duration of the experiment (e.g., 1-2 hours).

4. Measurement of Fluid Absorption:

- At the end of the experimental period, the animal is euthanized, and the intestinal loop is carefully excised.

- The contents of the loop are collected, and the volume is measured.

- The concentration of the non-absorbable marker in the initial and final luminal fluid is determined (e.g., by liquid scintillation counting).

- The net fluid absorption is calculated based on the change in the concentration of the non-absorbable marker.

5. Data Analysis:

- Fluid absorption in the this compound-treated group is compared to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test).

Visualizations

Caption: Mechanism of action of this compound in an intestinal enterocyte.

Caption: Workflow for the in vitro SLC26A6 inhibition assay.

References

The Role of PAT1inh-B01 in Chloride/Bicarbonate Exchange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor PAT1inh-B01 and its role in the modulation of the SLC26A6 anion exchanger, also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a key player in intestinal chloride and fluid absorption through its function as a Cl-/HCO3- exchanger.[1] The development of selective inhibitors such as this compound is a significant advancement for studying intestinal ion transport and holds potential for therapeutic applications in small intestinal hyposecretory disorders.[1][2]

Core Concepts: SLC26A6 (PAT1) and its Inhibition

SLC26A6 is a member of the solute carrier family 26 and is primarily located on the apical membrane of enterocytes in the small intestine.[1][3] It facilitates the electroneutral exchange of chloride (Cl-) for bicarbonate (HCO3-), contributing to intestinal Cl- absorption, fluid balance, and the regulation of intracellular pH.[1][4][5] The expression of SLC26A6 is most abundant in the small intestine, with lower levels in the colon.[3]

This compound is a selective, small-molecule inhibitor of SLC26A6.[2][6] It was identified through high-throughput screening of a large library of synthetic small molecules.[1] This inhibitor provides a powerful tool to dissect the specific contributions of SLC26A6 to intestinal physiology and pathophysiology.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Comments | Reference |

| IC50 | ~350 nM | Fischer rat thyroid (FRT) cells expressing human SLC26A6 | Represents the half-maximal inhibitory concentration for PAT1-mediated anion exchange. | [1][2][6] |

| Selectivity | No inhibition of SLC26A3 (DRA) | FRT cells expressing human SLC26A3 | Demonstrates selectivity for SLC26A6 over the related intestinal anion transporter SLC26A3. | [1][6] |

Table 2: In Vivo Effects of this compound on Intestinal Fluid Absorption in Mice

| Intestinal Segment | Treatment | Inhibition of Fluid Absorption | Comments | Reference |

| Mid-jejunum | This compound | 50% | Highlights the significant role of SLC26A6 in jejunal fluid absorption. | [1][6] |

| Mid-jejunum | This compound + DRAinh-A270 | >90% | Suggests complementary roles for SLC26A6 and SLC26A3 in the jejunum. | [1][6] |

| Ileum | This compound | >80% | Indicates that SLC26A6 is the predominant anion exchanger in the mouse ileum. | [1][6] |

| Ileum | DRAinh-A270 | No effect | Further supports the dominance of SLC26A6 in the ileum. | [1][6] |

| Colon | This compound | No effect | Consistent with the lower expression of SLC26A6 in the colon. | [1] |

| Colon | DRAinh-A270 | Complete inhibition | Shows that SLC26A3 is the primary anion exchanger responsible for fluid absorption in the colon. | [1] |

Signaling Pathways and Mechanisms

The primary mechanism of this compound is the direct inhibition of the Cl-/HCO3- exchange activity of the SLC26A6 transporter. This leads to a reduction in the absorption of chloride from the intestinal lumen, which in turn decreases water absorption, as water follows the osmotic gradient created by ion transport.

Caption: Mechanism of this compound action on the SLC26A6 transporter.

The coordinated action of SLC26A6 and other transporters, such as the Na+/H+ exchanger 3 (NHE3), is crucial for overall electroneutral NaCl absorption. The inhibition of SLC26A6 by this compound disrupts this process.

Caption: Disruption of coupled NaCl absorption by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols used in the characterization of this compound.

High-Throughput Screening for SLC26A6 Inhibitors

This assay was designed to identify small molecules that inhibit the anion exchange activity of SLC26A6.

-

Cell Line: Fischer rat thyroid (FRT) cells stably expressing human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

-

Principle: The fluorescence of this YFP variant is quenched by iodide (I-). The assay measures the rate of I- influx through SLC26A6 in exchange for nitrate (NO3-).

-

Procedure:

-

Cells are cultured in 96-well plates.

-

The cells are washed and incubated with a buffer containing NO3-.

-

The plate is placed in a fluorescence plate reader.

-

A buffer containing I- and the test compound (e.g., this compound) is added.

-

The rate of YFP fluorescence quenching is measured, which is proportional to the rate of I- influx and thus SLC26A6 activity.

-

-

Data Analysis: The initial rate of fluorescence quenching is calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the test compound. The IC50 is calculated from the dose-response curve.

Caption: Workflow for high-throughput screening of SLC26A6 inhibitors.

In Vivo Closed-Loop Model of Intestinal Fluid Absorption

This model is used to assess the effect of inhibitors on fluid absorption in a specific segment of the intestine in live animals.

-

Animal Model: Mice (e.g., C57BL/6).

-

Procedure:

-

Mice are anesthetized.

-

A midline laparotomy is performed to expose the small intestine.

-

A segment of the intestine (e.g., jejunum or ileum) of a defined length is isolated by ligatures, forming a closed loop.

-

A solution containing the test compound (this compound) and a non-absorbable marker (e.g., 14C-polyethylene glycol) is injected into the loop.

-

The intestine is returned to the abdominal cavity, and the incision is closed.

-

After a set period (e.g., 4 hours), the animal is euthanized, and the loop is resected.

-

The loop is weighed before and after draining its contents to determine the change in fluid volume.

-

-

Data Analysis: The volume of fluid absorbed is calculated based on the change in the concentration of the non-absorbable marker and the change in the weight of the loop. The percentage of inhibition is calculated by comparing the fluid absorption in treated versus control loops.

Caption: Workflow for the in vivo closed-loop intestinal fluid absorption model.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of SLC26A6 in intestinal ion and fluid transport. Its selectivity and potency make it a superior alternative to non-specific anion exchange inhibitors. The data presented here underscore the importance of SLC26A6 in the small intestine and provide a foundation for further investigation into the therapeutic potential of SLC26A6 inhibition. This may include conditions such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome, where increasing intestinal fluid secretion is a therapeutic goal.[1] Further research and development in this area could lead to novel treatments for these and other disorders of intestinal function.

References

- 1. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of an apical Cl(-)/HCO3(-) exchanger in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAT-1 (Slc26a6) is the predominant apical membrane Cl-/HCO3- exchanger in the upper villous epithelium of the murine duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anion exchanger PAT-1 (Slc26a6) does not participate in oxalate or chloride transport by mouse large intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | SLC26A6 (PAT1) inhibitor | Probechem Biochemicals [probechem.com]

Downstream Effects of SLC26A6 Inhibition by PAT1inh-B01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the downstream effects of inhibiting the solute carrier family 26 member 6 (SLC26A6), also known as the putative anion transporter 1 (PAT1), using the selective small-molecule inhibitor PAT1inh-B01. SLC26A6 is a crucial anion exchanger involved in various physiological processes, including intestinal fluid absorption, oxalate secretion, and intracellular pH regulation. Its inhibition presents a promising therapeutic strategy for conditions such as cystic fibrosis-related intestinal obstructions and other hyposecretory disorders of the small intestine. This document summarizes key quantitative data, details experimental methodologies for studying SLC26A6 inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction

SLC26A6 is a versatile anion exchanger, primarily facilitating the transport of chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate.[1][2] It is prominently expressed on the apical membrane of epithelial cells in the small intestine and kidney proximal tubule.[1][3] The inhibitor this compound, a pyrazolo-pyrido-pyrimidinone, has been identified as a potent and selective inhibitor of SLC26A6.[1] Understanding the downstream consequences of its inhibitory action is critical for its development as a therapeutic agent.

Quantitative Data on this compound Inhibition

The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Potency of this compound on SLC26A6-Mediated Anion Exchange

| Anion Exchange Mode | IC₅₀ (nM) | Assay System | Reference |

| Cl⁻/I⁻ | ~350 | FRT cells expressing murine SLC26A6 and a halide-sensing YFP | [1] |

| Cl⁻/SCN⁻ | 260 | FRT cells expressing murine SLC26A6 and a halide-sensing YFP | [1] |

| Cl⁻/HCO₃⁻ | 290 | BCECF-loaded FRT cells expressing murine SLC26A6 | [1] |

Table 2: In Vivo Efficacy of this compound on Intestinal Fluid Absorption in Mice (Closed-Loop Model)

| Intestinal Segment | Inhibitor(s) and Concentration | Inhibition of Fluid Absorption (%) | Mouse Model | Reference |

| Mid-jejunum | 30 µM this compound | ~50 | Wild-type | [1] |

| Mid-jejunum | 30 µM this compound + 10 µM DRAinh-A270 | >90 | Wild-type | [1] |

| Ileum | 30 µM this compound | >80 | Wild-type | [1] |

| Ileum | 10 µM DRAinh-A270 | No effect | Wild-type | [1] |

| Ileum | 30 µM this compound | Complete Blockade | Cystic Fibrosis (F508del homozygous) | [4] |

| Colon | 30 µM this compound | No effect | Wild-type | [1] |

| Colon | 10 µM DRAinh-A270 | Complete Blockade | Wild-type | [1] |

Key Signaling Pathways and Downstream Effects

Inhibition of SLC26A6 by this compound primarily disrupts the exchange of Cl⁻ and HCO₃⁻ across the apical membrane of intestinal epithelial cells. This has several downstream consequences:

-

Inhibition of Fluid Absorption: In the small intestine, electroneutral NaCl absorption is a primary driver of fluid absorption. This process is mediated by the coupled action of a Na⁺/H⁺ exchanger (NHE3) and a Cl⁻/HCO₃⁻ exchanger (SLC26A6 or SLC26A3/DRA). By blocking SLC26A6, this compound inhibits Cl⁻ uptake, thereby reducing NaCl absorption and consequently water reabsorption from the intestinal lumen.[1] This effect is particularly pronounced in the ileum, where SLC26A6 is the predominant Cl⁻/HCO₃⁻ exchanger.[1]

-

Alteration of Intracellular pH (pHi): SLC26A6 plays a role in regulating the pH of intestinal villous epithelial cells.[2][5] By mediating HCO₃⁻ transport, it helps to buffer the intracellular environment, particularly during processes that involve proton influx, such as H⁺-di/tripeptide transport.[2][5] Inhibition of SLC26A6 is expected to impair this buffering capacity, leading to intracellular acidification.

-

Impact on Oxalate Transport: SLC26A6 is a key transporter for oxalate secretion in the intestine.[6][7] This process is crucial for preventing hyperoxaluria, a major risk factor for the formation of calcium oxalate kidney stones.[8] While direct quantitative data on the effect of this compound on oxalate transport is limited in the provided search results, it is a critical downstream effect to consider. Chronic inhibition of SLC26A6 could potentially lead to increased net oxalate absorption and subsequent hyperoxaluria.

The following diagram illustrates the central role of SLC26A6 in intestinal ion transport and the downstream effects of its inhibition by this compound.

Caption: Role of SLC26A6 and its inhibition by this compound.

The following diagram illustrates the logical downstream consequences of SLC26A6 inhibition.

Caption: Logical flow of downstream effects from SLC26A6 inhibition.

Experimental Protocols

YFP-Based Halide-Sensing Protein Assay for SLC26A6 Inhibitor Screening

This cell-based fluorescence quenching assay is a high-throughput method for identifying and characterizing inhibitors of SLC26A6.[1]

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express SLC26A6 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q). The fluorescence of this YFP variant is quenched by iodide (I⁻). The assay measures the rate of I⁻ influx into the cells, which is mediated by SLC26A6 in exchange for intracellular Cl⁻. A decrease in the rate of fluorescence quenching in the presence of a test compound indicates inhibition of SLC26A6.[1][9]

Detailed Methodology:

-

Cell Culture: FRT cells stably expressing both murine SLC26A6 and YFP-H148Q are cultured in a suitable medium (e.g., Kaighn's modified Ham's F12 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and selection antibiotics) in 96- or 384-well plates.[1]

-

Assay Procedure:

-

The cells are washed with a standard phosphate-buffered saline (PBS) solution.

-

A baseline fluorescence is measured for a short period (e.g., 2 seconds).

-

A solution where NaCl is replaced by NaI is added to the wells to create an inwardly directed I⁻ gradient.

-

The change in fluorescence over time is recorded using a fluorescence plate reader.

-

-

Data Analysis: The initial rate of fluorescence quenching is determined by fitting the fluorescence decay curve to a single exponential function. The percentage of inhibition is calculated by comparing the rates in the presence and absence of the test compound. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

Workflow Diagram:

Caption: Workflow for the YFP-based SLC26A6 inhibitor screening assay.

In Vivo Closed-Loop Intestinal Absorption Assay

This in vivo model is used to directly measure the effect of inhibitors on fluid absorption in different segments of the intestine in anesthetized animals.[1]

Principle: A specific segment of the intestine (e.g., jejunum, ileum, or colon) is surgically isolated to create a "closed-loop." This loop is then filled with a saline solution containing the test inhibitor. After a set period, the change in the weight-to-length ratio of the loop is measured, which directly correlates with the amount of fluid absorbed.[1]

Detailed Methodology (based on available descriptions):

-

Animal Preparation: Mice are anesthetized. A midline abdominal incision is made to expose the intestines.

-

Loop Creation: A segment of the desired intestinal region (e.g., mid-jejunum or ileum) of a specific length is identified and ligated at both ends with sutures, ensuring the blood supply remains intact.

-

Injection: The test solution (e.g., PBS with or without this compound) is injected into the lumen of the closed-loop.

-

Incubation: The intestine is returned to the abdominal cavity, and the incision is temporarily closed. The animal is kept under anesthesia for the duration of the experiment (e.g., 30 minutes).

-

Measurement: The animal is euthanized, and the closed-loop is excised. The length and weight of the loop are measured.

-

Data Analysis: The weight-to-length ratio is calculated. A decrease in this ratio from the initial state indicates fluid absorption. The percentage of inhibition is calculated by comparing the change in the ratio in the presence and absence of the inhibitor.[1]

Workflow Diagram:

Caption: Workflow for the in vivo closed-loop intestinal absorption assay.

Conclusion

This compound is a potent and selective inhibitor of SLC26A6 that effectively blocks intestinal fluid absorption, primarily in the ileum. Its mechanism of action, centered on the inhibition of Cl⁻/HCO₃⁻ exchange, leads to predictable downstream effects on luminal fluid content and intracellular pH. While its therapeutic potential for small intestinal hyposecretory disorders is significant, further investigation into its long-term effects on oxalate homeostasis is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on SLC26A6-targeted therapies.

References

- 1. JCI Insight - SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine [insight.jci.org]

- 2. Putative anion transporter-1 (Pat-1, Slc26a6) contributes to intracellular pH regulation during H+-dipeptide transport in duodenal villous epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Slc26a6 (PAT1) Deletion Downregulates the Apical Na+/H+ Exchanger in the Straight Segment of the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Putative anion transporter-1 (Pat-1, Slc26a6) contributes to intracellular pH regulation during H+-dipeptide transport in duodenal villous epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grant Details | Paper Digest [paperdigest.org]

- 7. Enteric oxalate elimination is induced and oxalate is normalized in a mouse model of primary hyperoxaluria following intestinal colonization with Oxalobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gut microbiota and oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of PAT1inh-B01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAT1inh-B01 is a novel, potent, and selective small-molecule inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). SLC26A6 is a crucial Cl⁻/HCO₃⁻ exchanger located on the apical membrane of enterocytes, where it plays a significant role in intestinal chloride and fluid absorption. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. The information presented herein is primarily derived from the seminal study by Cil et al., published in JCI Insight in 2021.

Core Data Summary

In Vitro Activity and Selectivity

This compound was identified through a high-throughput screening of 50,000 synthetic small molecules. Its inhibitory activity against SLC26A6 and selectivity over other key intestinal transporters are summarized below.

| Target | Assay Type | Endpoint | Result | Reference |

| SLC26A6 (PAT1) | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | IC₅₀ | 350 nM | [1] |

| SLC26A3 (DRA) | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | % Inhibition at 25 µM | Not significant | [1] |

| SLC26A4 (Pendrin) | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | % Inhibition at 25 µM | Not significant | [1] |

| SLC26A9 | YFP-based Cl⁻/I⁻ exchange assay in FRT cells | % Inhibition at 25 µM | Not significant | [1] |

| CFTR | Short-circuit current (Isc) in HBE cells | Isc change | No significant effect | [1] |

| ENaC | Short-circuit current (Isc) in HBE cells | Isc change | No significant effect | [1] |

| CaCC | Short-circuit current (Isc) in HBE cells | Isc change | No significant effect | [1] |

In Vivo Efficacy in Mouse Models

The efficacy of this compound in modulating intestinal fluid absorption was evaluated in closed-loop models in different segments of the mouse intestine.

| Intestinal Segment | Model | Treatment | Primary Outcome | Result | Reference |

| Mid-jejunum | Closed-loop fluid absorption | This compound | Inhibition of fluid absorption | ~50% | [1] |

| This compound + DRAinh-A270 | Inhibition of fluid absorption | >90% | [1] | ||

| Ileum | Closed-loop fluid absorption | This compound | Inhibition of fluid absorption | >80% | [1] |

| DRAinh-A270 | Inhibition of fluid absorption | No effect | [1] | ||

| Colon | Closed-loop fluid absorption | This compound | Inhibition of fluid absorption | No effect | [1] |

| DRAinh-A270 | Inhibition of fluid absorption | Complete blockade | [1] | ||

| Whole GI Tract | Loperamide-induced constipation | This compound + DRAinh-A270 | Stool output | Increased compared to DRAinh-A270 alone | [1] |

Cytotoxicity

| Cell Line | Assay | Concentration | Duration | Result | Reference |

| FRT cells | Alamar Blue assay | 10 µM | 48 hours | No cytotoxicity observed | [1] |

Experimental Protocols

YFP-based Anion Exchange Assay

This assay was utilized for the high-throughput screening and determination of inhibitor potency.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

-